molecular formula C23H18N4O4S B2873661 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941869-57-4

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

Cat. No.: B2873661
CAS No.: 941869-57-4
M. Wt: 446.48
InChI Key: AQMOMIGYCSDHNW-VMPITWQZSA-N
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Description

(E)-N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6, a 3-nitrophenyl acrylamide moiety, and a pyridin-4-ylmethyl group. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which modulate electronic properties and biological interactions. Its pyridine moiety may enhance solubility and target engagement, making it a candidate for drug development.

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-6-7-20-21(14-19)32-23(25-20)26(15-17-9-11-24-12-10-17)22(28)8-5-16-3-2-4-18(13-16)27(29)30/h2-14H,15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMOMIGYCSDHNW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Activity Notes Reference
Target Compound R1=6-methoxybenzothiazole, R2=pyridin-4-ylmethyl N/A N/A Under investigation
(E)-N-(4-Methylbenzyl)-3-(3-nitrophenyl)acrylamide (6h) R1=4-methylbenzyl 56 131–133 Moderate anticancer
(E)-N-(4-Methoxyphenyl)-3-(3-nitrophenyl)acrylamide (6i) R1=4-methoxyphenyl 58 195–197 Enhanced solubility
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (BZTcin3) R1=benzothiazole, R2=4-methoxyphenyl 59 229–234 Photoprotective
(E)-N-(Benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide R1=benzothiazole, R2=thiophen-2-yl N/A N/A Structural analog
  • Methoxy vs. Pyridine vs. Thiophene: The pyridin-4-ylmethyl group in the target compound may improve solubility and π-π stacking compared to thiophene-containing analogs () .

Solubility and Bioavailability

  • Salt Formation: The hydrochloride salt of a morpholinoethyl analog () highlights strategies to improve solubility. The target compound’s pyridine group may inherently enhance aqueous solubility compared to non-polar substituents (e.g., 6h) .
  • LogP Considerations : The 3-nitrophenyl and pyridin-4-ylmethyl groups likely lower logP compared to methyl or thiophene analogs, balancing lipophilicity for membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • 6-Methoxybenzo[d]thiazol-2-amine : Serves as the benzothiazole backbone.
  • 3-(3-Nitrophenyl)acryloyl moiety : Provides the α,β-unsaturated amide linkage.
  • Pyridin-4-ylmethyl group : Introduced via alkylation to confer N-substitution.

Two synthetic routes emerge as dominant:

  • Route A : NHC-catalyzed oxidative amidation between 3-nitrobenzaldehyde and N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine.
  • Route B : Piperidine-mediated condensation of 3-nitrobenzaldehyde with pre-formed N-substituted benzothiazol-2-yl acrylamide.

Synthesis of Key Intermediates

Preparation of 6-Methoxybenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via cyclization of 4-methoxyaniline with thiocyanogen bromide, followed by oxidation to yield the 2-amine derivative. Alternative methods involve Ullmann coupling or microwave-assisted thioamide formation, though these are less frequently cited for methoxy-substituted variants.

N-Alkylation with Pyridin-4-ylmethyl Bromide

The introduction of the pyridinylmethyl group is achieved through nucleophilic substitution. 6-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) is treated with pyridin-4-ylmethyl bromide (1.2 equiv) in the presence of Cs₂CO₃ (1.5 equiv) in anhydrous DCM at 25°C for 12 hours. Purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) affords N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine in 78–85% yield.

NHC-Catalyzed Oxidative Amidation (Route A)

Reaction Conditions and Optimization

Adapting the methodology of, the N-substituted benzothiazol-2-amine (0.5 mmol) is combined with 3-nitrobenzaldehyde (1.0 mmol), triazolium salt (20 mol%), and oxidant 5 (2.0 equiv) in CH₂Cl₂ under argon. Cs₂CO₃ (1.2 equiv) is added to deprotonate the triazolium precursor, generating the active NHC catalyst. After 12 hours at 25°C, column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) yields the title compound in 65–72% yield.

Table 1: Optimization of NHC-Catalyzed Amidation
Parameter Optimal Value Impact on Yield
Catalyst Loading 20 mol% Maximizes turnover
Solvent CH₂Cl₂ Enhances solubility
Oxidant (5) 2.0 equiv Ensures full conversion
Temperature 25°C Balances rate/selectivity

Mechanistic Insights

The reaction proceeds via NHC-bound acyl azolium intermediates, as evidenced by control experiments with 2-bromoenal. The oxidant (likely a quinone derivative) facilitates the regeneration of the catalytic species, enabling turnover. Stereoselectivity for the E-isomer arises from conjugation stabilization in the acrylamide product.

Piperidine-Mediated Condensation (Route B)

Reaction Protocol

In a modified Knoevenagel condensation, 3-nitrobenzaldehyde (2.0 mmol) is refluxed with N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine (1.0 mmol) in ethanol containing piperidine (1 drop) for 1 hour. The precipitated product is filtered and recrystallized from EtOH/DMF (5:1), yielding the acrylamide in 70–80% yield.

Table 2: Comparative Analysis of Synthetic Routes
Parameter Route A (NHC) Route B (Piperidine)
Yield 65–72% 70–80%
Reaction Time 12 hours 1 hour
Stereoselectivity >99% E >95% E
Purification Column chromatography Recrystallization

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.25 (s, 1H, nitrophenyl-H), 7.92–7.85 (m, 4H, aryl-H), 6.98 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH=CO), 5.12 (s, 2H, N-CH₂-pyridine), 3.87 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₃H₁₈N₄O₄S [M+H]⁺: 447.1125; found: 447.1128.

Challenges and Practical Considerations

  • Stereochemical Control : Both routes favor E-isomer formation due to conjugation, but trace Z-isomers (<1%) are detected via HPLC.
  • Nitrophenyl Handling : 3-Nitrobenzaldehyde requires storage in amber vials to prevent photodegradation.
  • Purification : Silica gel chromatography effectively removes unreacted aldehyde, while recrystallization minimizes residual piperidine.

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